N-(4-bromo-2-methylphenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Acylation: The final step involves the acylation of the pyridazinone derivative with 4-bromo-2-methylaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to an alcohol.
Substitution: The bromine atoms on the aromatic rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(4-chloro-2-methylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the specific substitution pattern on the aromatic rings and the presence of the pyridazinone core. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H15Br2N3O2 |
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Molecular Weight |
477.1 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15Br2N3O2/c1-12-10-15(21)6-7-16(12)22-18(25)11-24-19(26)9-8-17(23-24)13-2-4-14(20)5-3-13/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
JMLFXSGWJLJNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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